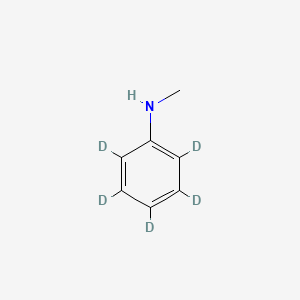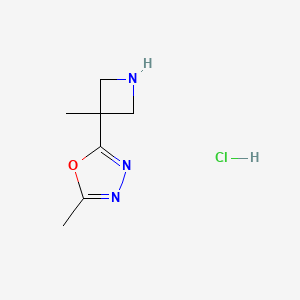
2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-5-(3-メチルアゼチジン-3-イル)-1,3,4-オキサジアゾール塩酸塩は、化学、生物学、医学などのさまざまな分野での可能性のある用途において、その独自の構造と潜在的な用途で知られている化学化合物です。この化合物は、酸素原子と窒素原子を含む五員環の複素環であるオキサジアゾール環の存在によって特徴付けられます。アゼチジン環の存在は、さらにその化学的複雑さと潜在的な反応性に加わります。
準備方法
合成経路と反応条件
2-メチル-5-(3-メチルアゼチジン-3-イル)-1,3,4-オキサジアゾール塩酸塩の合成は、通常、以下の手順を含みます。
オキサジアゾール環の形成: オキサジアゾール環は、ヒドラジドやカルボン酸またはその誘導体などの適切な前駆体の環化によって合成できます。このステップで使用される一般的な試薬には、オキシ塩化リン(POCl3)と無水酢酸が含まれます。
アゼチジン環の導入: アゼチジン環は、アゼチジン誘導体と適切な求電子試薬を含む求核置換反応によって導入できます。
最終的なアセンブリ: 最終的なステップは、適切な条件下でオキサジアゾール部分とアゼチジン部分をカップリングすることを含み、しばしば触媒や溶媒を使用して反応を促進します。
工業生産方法
この化合物の工業生産には、高い収率と純度を確保するために、上記の合成経路の最適化が含まれる場合があります。これには、連続フロー反応器の使用、高度な精製技術、厳格な品質管理対策が含まれる場合があります。
化学反応の分析
反応の種類
2-メチル-5-(3-メチルアゼチジン-3-イル)-1,3,4-オキサジアゾール塩酸塩は、さまざまな種類の化学反応を起こす可能性があり、以下が含まれます。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応に関与できます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中のKMnO4、触媒存在下でのH2O2。
還元: 乾燥エーテル中のLiAlH4、メタノールまたはエタノール中のNaBH4。
置換: 求電子置換のためのハロゲン化剤、求核置換のためのアミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンをもたらす可能性がありますが、還元はアルコールまたはアミンをもたらす可能性があります。
科学研究への応用
2-メチル-5-(3-メチルアゼチジン-3-イル)-1,3,4-オキサジアゾール塩酸塩には、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成における構成ブロックとして使用され、特に複素環化合物の開発において。
生物学: 抗菌性や抗ウイルス性などの生物活性分子としての可能性について調査されています。
医学: 抗炎症作用や鎮痛作用などの潜在的な治療効果について研究されています。
産業: その独自の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用されています。
科学的研究の応用
2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
2-メチル-5-(3-メチルアゼチジン-3-イル)-1,3,4-オキサジアゾール塩酸塩の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、以下によって作用する可能性があります。
酵素への結合: さまざまな生化学的経路に関与する酵素を阻害または活性化します。
受容体との相互作用: 治療効果を生み出すために受容体活性を調節します。
細胞過程の変更: シグナル伝達、遺伝子発現、タンパク質合成などの細胞過程に影響を与えます。
類似の化合物との比較
2-メチル-5-(3-メチルアゼチジン-3-イル)-1,3,4-オキサジアゾール塩酸塩は、以下のような他の類似の化合物と比較できます。
2-メチル-5-(3-メチルアゼチジン-3-イル)-1,3,4-チアジアゾール: 同様の構造ですが、環に酸素原子ではなく硫黄原子を含んでいます。
2-メチル-5-(3-メチルアゼチジン-3-イル)-1,3,4-トリアゾール: 環に窒素原子をさらに1つ含んでいます。
2-メチル-5-(3-メチルアゼチジン-3-イル)-1,3,4-オキサゾール: オキサジアゾールと比較して、環に窒素原子を1つ欠いています。
2-メチル-5-(3-メチルアゼチジン-3-イル)-1,3,4-オキサジアゾール塩酸塩の独自性は、オキサジアゾール環とアゼチジン環の特定の組み合わせにあり、これは異なる化学的および生物学的特性を与えます。
類似化合物との比較
2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride can be compared with other similar compounds, such as:
2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen in the ring.
2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.
2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxazole: Lacks one nitrogen atom in the ring compared to oxadiazole.
The uniqueness of this compound lies in its specific combination of the oxadiazole and azetidine rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H12ClN3O |
|---|---|
分子量 |
189.64 g/mol |
IUPAC名 |
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-5-9-10-6(11-5)7(2)3-8-4-7;/h8H,3-4H2,1-2H3;1H |
InChIキー |
JKGXYGHRVYEWLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(O1)C2(CNC2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12311377.png)
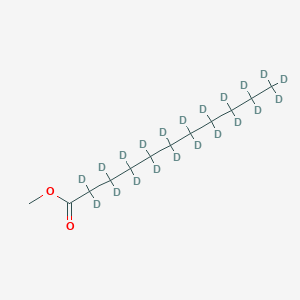
![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12311390.png)
![[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol](/img/structure/B12311397.png)
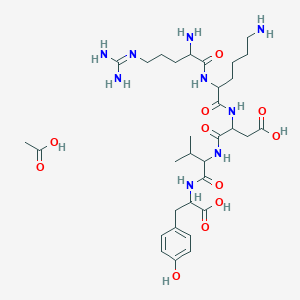
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B12311408.png)
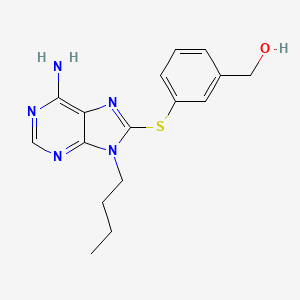
![rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis](/img/structure/B12311417.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis](/img/structure/B12311419.png)
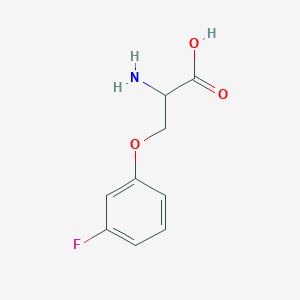
![6-(piperidin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine dihydrochloride](/img/structure/B12311424.png)
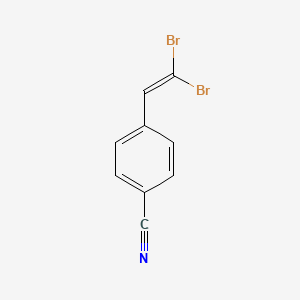
![1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B12311444.png)
